Nantradol is classified as a synthetic cannabinoid and belongs to a broader category of compounds that interact with the endocannabinoid system. Its chemical structure allows it to bind effectively to cannabinoid receptors, influencing various physiological processes, including pain perception and nausea control .
The synthesis of nantradol involves several intricate steps, primarily starting from a phenanthridinone structure. The key steps include:
The entire process emphasizes careful control of reaction conditions to optimize yield and purity.
Nantradol has a complex molecular structure characterized by its formula and a molar mass of approximately . Its structural features include:
Detailed structural analysis using techniques such as X-ray crystallography or NMR spectroscopy can provide insights into its stereochemistry and conformational dynamics.
Nantradol undergoes various chemical reactions that can modify its structure and properties:
These reactions are critical for developing derivatives of nantradol that may possess distinct therapeutic profiles .
Nantradol exerts its effects primarily through interaction with cannabinoid receptors CB1 and CB2:
The efficacy of nantradol is influenced by its lipophilicity, which facilitates crossing the blood-brain barrier.
Nantradol exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate formulation for clinical use or research applications .
Nantradol has been explored for various scientific applications:
Despite its potential, nantradol's clinical application remains limited compared to other cannabinoids due to regulatory issues and safety profiles .
Nantradol emerged from Pfizer's dedicated cannabinoid analgesic program in the late 1970s and early 1980s, aiming to develop non-opioid, non-NSAID pain relievers. This initiative was heavily influenced by earlier work on the 11-hydroxylated metabolite of Δ9-THC (the primary psychoactive component of cannabis), recognized for its potent analgesic properties [4]. Pfizer chemists sought to stabilize the metabolically labile phenolic group of THC while enhancing receptor affinity and metabolic stability. Nantradol represented a significant departure from classical cannabinoid structures through the introduction of a C-ring pyran oxygen substitution and structural rigidification [3] [4]. The synthetic route to racemic Nantradol involved complex stereoselective steps to construct its tricyclic core, with the levorotatory enantiomer (Levonantradol) later identified as the pharmacologically active isomer [3]. Despite promising preclinical analgesic efficacy, Pfizer discontinued clinical development of Levonantradol due to unacceptable psychiatric side effects (e.g., hallucinations, dissociation, paranoia) observed during trials, halting its progression to market [3].
Table 1: Key Milestones in Pfizer's Cannabinoid Analgesic Program Leading to Nantradol
Timeframe | Development | Significance |
---|---|---|
Pre-1980s | Investigation of Δ9-THC & 11-OH-THC | Identified potent analgesic metabolites inspiring synthetic programs |
Early 1980s | Synthesis of racemic Nantradol | Created novel C-ring modified THC analogue with enhanced stability |
Early-Mid 1980s | Isolation & testing of Levonantradol | Confirmed the (-)-enantiomer as the biologically active form |
Mid 1980s | Clinical trial suspension (Levonantradol) | Halted due to severe psychiatric adverse effects (hallucinations, paranoia) |
Nantradol's chemical structure (C₂₄H₃₂O₃) signifies a deliberate departure from the classical dibenzopyran scaffold of Δ9-THC (C₂₁H₃₀O₂) and its semi-synthetic derivative Dronabinol. Key structural modifications defining Nantradol include:
Table 2: Structural Comparison of Δ9-THC, Dronabinol, Nantradol & Levonantradol
Compound | Core Structure | Key Modifications vs THC | Molecular Formula | Stereochemistry |
---|---|---|---|---|
Δ9-THC | Dibenzopyran | Natural product reference | C₂₁H₃₀O₂ | (-)-(6aR,10aR) |
Dronabinol | Dibenzopyran | Identical to Δ9-THC (synthetic) | C₂₁H₃₀O₂ | (-)-(6aR,10aR) |
Nantradol | Pyran-modified Tricyclic | 1) O-substituted C-ring; 2) C1 diphenylhydroxymethyl; 3) Rigidified | C₂₄H₃₂O₃ | Racemic |
Levonantradol | Pyran-modified Tricyclic | As Nantradol, but single enantiomer | C₂₄H₃₂O₃ | (-)-(specific config. analogous to 6aR,10aR) |
Although clinically unsuccessful, Nantradol/Levonantradol played a pivotal role in advancing cannabinoid pharmacology:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: